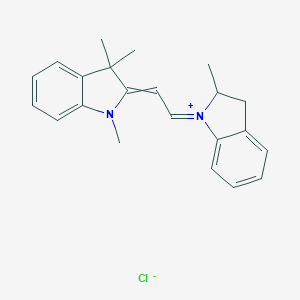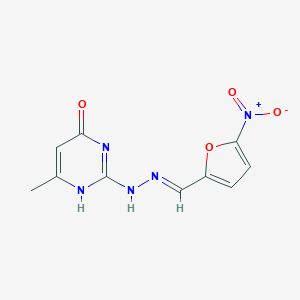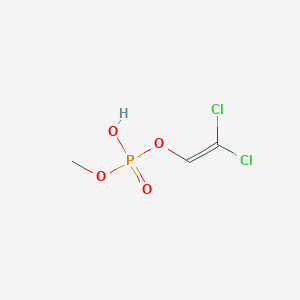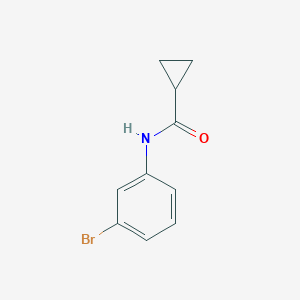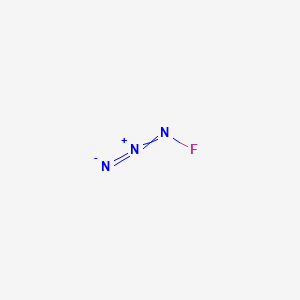
(+/-)-Myristoylcarnitine chloride
概要
説明
(+/-)-Myristoylcarnitine chloride is a chemical compound that belongs to the class of acylcarnitines. It is a derivative of carnitine, a quaternary ammonium compound involved in the metabolism of fatty acids. Myristoylcarnitine is formed by the esterification of myristic acid, a saturated fatty acid, with carnitine. This compound plays a crucial role in the transport of fatty acids into the mitochondria for β-oxidation, which is essential for energy production in cells.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Myristoylcarnitine chloride typically involves the esterification of myristic acid with carnitine. This reaction can be catalyzed by various agents, including acid chlorides or anhydrides, in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of enzymatic catalysis, where lipases are employed to catalyze the esterification reaction. This method offers advantages such as mild reaction conditions, high specificity, and reduced by-product formation.
化学反応の分析
Types of Reactions
(+/-)-Myristoylcarnitine chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form myristoylcarnitine oxide.
Reduction: Reduction reactions can convert the ester group back to the alcohol form.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Myristoylcarnitine oxide.
Reduction: Myristoyl alcohol and carnitine.
Substitution: Various substituted carnitine derivatives depending on the nucleophile used.
科学的研究の応用
(+/-)-Myristoylcarnitine chloride has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study esterification and fatty acid metabolism.
Biology: The compound is studied for its role in mitochondrial fatty acid transport and energy production.
Medicine: Research focuses on its potential therapeutic applications in metabolic disorders and cardiovascular diseases.
Industry: It is used in the formulation of dietary supplements and energy drinks due to its role in fatty acid metabolism.
作用機序
The primary mechanism of action of (+/-)-Myristoylcarnitine chloride involves the transport of fatty acids into the mitochondria. The compound binds to fatty acids and facilitates their entry into the mitochondrial matrix, where they undergo β-oxidation to produce acetyl-CoA. This acetyl-CoA then enters the citric acid cycle, leading to the production of ATP, the energy currency of the cell. The molecular targets include carnitine acyltransferases and mitochondrial membrane transport proteins.
類似化合物との比較
(+/-)-Myristoylcarnitine chloride can be compared with other acylcarnitines such as:
Palmitoylcarnitine: Similar in function but derived from palmitic acid.
Stearoylcarnitine: Derived from stearic acid and has a longer carbon chain.
Acetylcarnitine: A shorter-chain acylcarnitine with different metabolic roles.
The uniqueness of this compound lies in its specific fatty acid chain length, which influences its transport efficiency and metabolic effects.
特性
IUPAC Name |
(3-carboxy-2-tetradecanoyloxypropyl)-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4;/h19H,5-18H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGWHMYOGIGWDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14919-38-1 | |
| Record name | 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-[(1-oxotetradecyl)oxy]-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14919-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


